molecular formula C23H37NO5 B1237202 Norerythrostachaldine CAS No. 55729-25-4

Norerythrostachaldine

Cat. No. B1237202
CAS RN: 55729-25-4
M. Wt: 407.5 g/mol
InChI Key: UYLBTGMINJIZAG-PQTOTZOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norerythrostachaldine is an aldehyde.

Scientific Research Applications

Cytotoxic Properties

Norerythrostachaldine and its derivatives exhibit highly cytotoxic properties. This was established through the study of its structure, where it was identified as a cytotoxic alkaloid from Erythrophleum chlorostachys (Leguminosae). The research identified its carbon skeleton, stereochemistry, and position of oxygen substituents, underscoring its potential in cytotoxicity studies (Loder & Nearn, 1975).

Isolation and Manipulation of Alkaloids

Another significant application lies in the isolation of unstable alkaloids from Erythrophleum chlorostachys, which includes norerythrostachaldine. This process involves careful pH control and manipulation as stable hydrochlorides, contributing to understanding of alkaloid properties and their applications in various research fields (Falkiner, Faux, Loder, & Nearn, 1975).

Plant Growth Research

In the context of plant growth, norerythrostachaldine-related compounds from norbornanodiazetine, triazole, and other structures are increasingly used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols, and impacting cell division, cell elongation, and senescence (Grossmann, 1990).

properties

CAS RN

55729-25-4

Molecular Formula

C23H37NO5

Molecular Weight

407.5 g/mol

IUPAC Name

2-(methylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8R,8aR,10S,10aS)-8-formyl-7,10-dihydroxy-1,4b,8-trimethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate

InChI

InChI=1S/C23H37NO5/c1-14-15(11-20(28)29-10-9-24-4)5-6-16-21(14)17(26)12-18-22(16,2)8-7-19(27)23(18,3)13-25/h11,13-14,16-19,21,24,26-27H,5-10,12H2,1-4H3/b15-11+/t14-,16-,17-,18+,19-,21-,22+,23+/m0/s1

InChI Key

UYLBTGMINJIZAG-PQTOTZOPSA-N

Isomeric SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCNC)[C@]3(CC[C@@H]([C@]([C@@H]3C[C@@H]2O)(C)C=O)O)C

SMILES

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3CC2O)(C)C=O)O)C

Canonical SMILES

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3CC2O)(C)C=O)O)C

Other CAS RN

55729-25-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norerythrostachaldine
Reactant of Route 2
Norerythrostachaldine
Reactant of Route 3
Norerythrostachaldine
Reactant of Route 4
Norerythrostachaldine
Reactant of Route 5
Norerythrostachaldine
Reactant of Route 6
Reactant of Route 6
Norerythrostachaldine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.